3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
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Overview
Description
3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a phenylpyrrolidinylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding imine.
Reduction: The imine is then reduced to form the amine intermediate.
Formation of the Pyrrolidine Ring: The amine intermediate reacts with a pyrrolidine derivative to form the phenylpyrrolidinylmethyl group.
Amidation: The final step involves the reaction of the phenylpyrrolidinylmethyl intermediate with a propanoyl chloride to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems have been explored for their efficiency and sustainability in producing such compounds .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-((1-methylpyrrolidin-2-yl)methyl)propanamide
- 3-(4-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- 3-(3-bromophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
Uniqueness
3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the phenylpyrrolidinylmethyl group. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-17-7-4-6-16(14-17)11-12-20(24)22-15-19-10-5-13-23(19)18-8-2-1-3-9-18/h1-4,6-9,14,19H,5,10-13,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXJOHGAYMRDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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